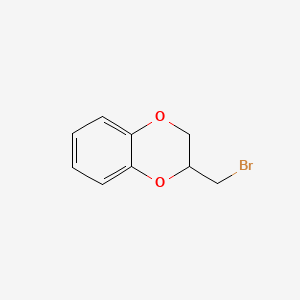

2-Bromomethyl-1,4-benzodioxane

Descripción

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The 1,4-benzodioxane framework is a prominent structural motif found in numerous biologically active compounds, both naturally occurring and synthetic. researchgate.netnih.gov This scaffold is a key component in various pharmaceuticals and has been extensively used in drug design. researchgate.netnih.gov Its significance is underscored by its presence in compounds targeting a diverse array of biological targets, including neuronal nicotinic, α1-adrenergic, and serotoninergic receptors. nih.gov

The versatility of the 1,4-benzodioxane scaffold is a result of several key features. The fusion of a benzene (B151609) ring with a dioxane ring creates a rigid, conformationally constrained system that can orient substituents in a well-defined spatial arrangement. This is particularly important for optimizing interactions with biological macromolecules such as enzymes and receptors. researchgate.netunimi.it Furthermore, substitutions on the benzene ring can modulate the electronic properties and selectivity of the molecule for specific receptor subtypes. researchgate.net

Many natural products, including lignans (B1203133) and neolignans, feature the 1,4-benzodioxane core and exhibit a broad spectrum of pharmacological activities. unimi.itrsc.org For instance, certain 1,4-benzodioxane-containing compounds have demonstrated potential as anti-hypertensive agents, antidepressants, and neuroprotective agents. rsc.org The inherent chirality of 2-substituted 1,4-benzodioxanes is another critical aspect, often leading to significant differences in biological activity between enantiomers. researchgate.netunimi.it This stereochemical consideration is paramount in the development of potent and selective therapeutic agents. unimi.it The wide distribution of this scaffold in bioactive molecules has made it a continued focus of synthetic and medicinal chemistry research. nih.govrsc.org

Foundational Role of 2-Bromomethyl-1,4-benzodioxane as a Strategic Electrophilic Intermediate

This compound serves as a crucial electrophilic intermediate in organic synthesis. chemimpex.com The presence of the bromomethyl group (-CH2Br) attached to the dioxane ring at the 2-position makes the molecule highly reactive towards nucleophiles. This reactivity is the cornerstone of its utility as a building block, enabling the facile introduction of the 1,4-benzodioxane moiety into a larger molecular framework through nucleophilic substitution reactions. chemimpex.com

The synthesis of this compound is typically achieved from 2-hydroxymethyl-1,4-benzodioxane (B143543) by treatment with a brominating agent like dibromotriphenylphosphorane. prepchem.com This straightforward conversion provides a reliable source of this key intermediate for further synthetic transformations.

As an electrophile, this compound can react with a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions lead to the formation of a diverse range of derivatives, each with the potential for unique biological or material properties. This versatility makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com The stability of the 1,4-benzodioxane ring system under various reaction conditions further enhances its appeal to synthetic chemists. chemimpex.com

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ chemimpex.comchembk.comsigmaaldrich.com |

| Molecular Weight | 229.07 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to light yellow or light orange clear liquid chemimpex.com |

| Boiling Point | 250 - 251 °C chemimpex.com |

| Density | ~1.54 g/cm³ chemimpex.com |

| Refractive Index | n20/D ~1.57 chemimpex.com |

| CAS Number | 2164-34-3 chemimpex.comsigmaaldrich.com |

The following table lists some of the spectroscopic data for this compound:

| Spectroscopic Data | Values |

| ¹H NMR (in C₆D₆) | Signals in the aliphatic region corresponding to the dioxane CH₂ and CH groups. Aromatic region shows signals for the benzene ring protons. mdpi.com |

| ¹³C NMR (in C₆D₆) | Consistent with the structure of a brominated methyl 1,4-benzodioxane derivative. mdpi.com |

| Infrared (IR) | Characteristic peaks for the functional groups present. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFKNVZIFTCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301573 | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-34-3 | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomethyl-1,4-benzodioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2164-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromomethyl 1,4 Benzodioxane

Classical and Contemporary Approaches to the Synthesis of 2-Bromomethyl-1,4-benzodioxane

The preparation of this compound typically involves either the direct bromination of a pre-formed hydroxymethyl-substituted benzodioxane or the construction of the benzodioxane ring with the bromomethyl moiety already incorporated or introduced during the cyclization process.

Bromination of 2-Hydroxymethyl-1,4-benzodioxane (B143543) Precursors

A common and direct method for synthesizing this compound involves the bromination of its corresponding alcohol precursor, 2-hydroxymethyl-1,4-benzodioxane. prepchem.com This transformation can be achieved using various brominating agents.

One established method utilizes dibromotriphenylphosphorane in acetonitrile. In this procedure, 2-hydroxymethyl-1,4-benzodioxane is treated with the reagent, leading to the substitution of the hydroxyl group with a bromine atom. prepchem.com The triphenylphosphine (B44618) oxide byproduct is subsequently removed by filtration to yield the desired product. prepchem.com

Table 1: Bromination of 2-Hydroxymethyl-1,4-benzodioxane

| Precursor | Reagent | Solvent | Product |

|---|

Alkylation Reactions in the Formation of the 1,4-Benzodioxane (B1196944) Ring System

The formation of the 1,4-benzodioxane ring itself is a key step in the synthesis of this compound and related structures. This is often accomplished through the Williamson ether synthesis, which involves the alkylation of a catechol derivative with a suitable dihaloethane. For instance, reacting a catechol with an excess of 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate can furnish the 1,4-benzodioxane ring system. scirp.org

While direct alkylation to form this compound in one step from simple precursors is less common, the principles of alkylation are fundamental to creating the core benzodioxane structure which can then be further modified.

Regioselective Considerations in Ring-Closing Reactions

The regioselectivity of the ring-closing reaction is a critical factor, particularly when using substituted catechols or propylene (B89431) oxide derivatives. The position of substituents on the catechol ring can strongly influence the outcome of the cyclization, leading to the preferential formation of either 2- or 3-substituted 1,4-benzodioxanes. rsc.org For example, electron-donating groups on the catechol fragment tend to favor the formation of 3-aryl products in oxidative dimerization reactions. rsc.org

In the context of forming 2-substituted benzodioxanes, such as the precursor to this compound, controlling the regioselectivity is crucial. This can be achieved through the careful choice of starting materials and reaction conditions. For example, the reaction of a catechol with an epoxide in the presence of a base can lead to the formation of a 1,4-benzodioxane, with the regiochemistry being determined by the nature of the epoxide and the reaction conditions.

Development and Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of synthesizing this compound and its precursors is often dependent on the optimization of reaction conditions. This includes the choice of solvent, base, temperature, and the specific reagents used.

For instance, in the formation of the 1,4-benzodioxane ring from a catechol and 1,2-dibromoethane, the choice of solvent and base is critical. Acetone is a commonly used solvent with potassium carbonate as the base. scirp.org The reaction temperature and time are also important parameters that need to be optimized to maximize the yield and minimize the formation of side products.

Furthermore, in the bromination of 2-hydroxymethyl-1,4-benzodioxane, while the use of dibromotriphenylphosphorane is effective, the work-up procedure to remove the triphenylphosphine oxide byproduct is a key step for obtaining the pure product. prepchem.com The use of a mixed solvent system like ether/hexane facilitates the precipitation and removal of this byproduct. prepchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxymethyl-1,4-benzodioxane |

| Dibromotriphenylphosphorane |

| Triphenylphosphine oxide |

| Catechol |

| 1,2-Dibromoethane |

Chemical Reactivity and Transformative Potential of 2 Bromomethyl 1,4 Benzodioxane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for 2-Bromomethyl-1,4-benzodioxane involves the nucleophilic substitution of the bromide ion. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide range of nucleophiles, typically following an SN2 mechanism. This reaction pathway is fundamental to its role as a synthetic building block.

Formation of Carbon-Nitrogen Bonds for Heterocyclic Construction

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone for the synthesis of various nitrogen-based compounds. Primary and secondary amines, for instance, can displace the bromide to form the corresponding substituted aminomethyl-1,4-benzodioxane derivatives. This reaction is crucial for incorporating the benzodioxane motif into larger molecular frameworks, a common strategy in medicinal chemistry for creating new therapeutic agents. Similarly, other nitrogen nucleophiles like azides can be introduced, which can then be further transformed, for example, via reduction to a primary amine or through cycloaddition reactions.

Table 1: General Scheme for C-N Bond Formation

| Reactant | Nucleophile (Nu:) | Product Class |

| This compound | R¹R²NH (Amine) | 2-((R¹R²-amino)methyl)-1,4-benzodioxane |

| This compound | N₃⁻ (Azide) | 2-(Azidomethyl)-1,4-benzodioxane |

| This compound | Imidazole | 2-((Imidazol-1-yl)methyl)-1,4-benzodioxane |

Formation of Carbon-Sulfur Bonds in Thioether and Related Derivatives

The synthesis of thioethers (sulfides) from this compound is readily achieved by reaction with sulfur-based nucleophiles. Thiols (mercaptans) and their corresponding anions, thiolates, are excellent nucleophiles for displacing the bromide, leading to the formation of a stable carbon-sulfur bond. This reaction is efficient and provides access to a variety of thioether derivatives, which are valuable intermediates in their own right or as final target molecules in various applications.

Table 2: General Scheme for C-S Bond Formation

| Reactant | Nucleophile (Nu:) | Product Class |

| This compound | R-SH (Thiol) in base | 2-((R-thio)methyl)-1,4-benzodioxane |

| This compound | R-S⁻ (Thiolate) | 2-((R-thio)methyl)-1,4-benzodioxane |

Formation of Carbon-Oxygen Bonds

Ether and ester derivatives of this compound can be synthesized through nucleophilic substitution with oxygen-based nucleophiles. Alkoxides or phenoxides, typically generated by treating an alcohol or phenol (B47542) with a suitable base, react to form the corresponding ethers. In a similar fashion, carboxylate salts can be employed as nucleophiles to produce esters, effectively linking the benzodioxane moiety to another molecule via an ester bridge.

Table 3: General Scheme for C-O Bond Formation

| Reactant | Nucleophile (Nu:) | Product Class |

| This compound | R-O⁻ (Alkoxide/Phenoxide) | 2-((R-oxy)methyl)-1,4-benzodioxane (Ether) |

| This compound | R-COO⁻ (Carboxylate) | 2-((R-carbonyloxy)methyl)-1,4-benzodioxane (Ester) |

Carbon-Carbon Bond Formation via Coupling Methodologies

Beyond classical nucleophilic substitution with heteroatoms, this compound is a suitable electrophile for reactions that form new carbon-carbon bonds. These transformations are critical for extending carbon chains and building complex molecular skeletons.

One of the most effective methods involves the use of organocuprates, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi). These soft nucleophiles are highly effective at coupling with alkyl halides. The reaction of this compound with a Gilman reagent results in the displacement of the bromide and the formation of a new C-C bond. Another important class of C-C bond-forming reactions involves the use of carbon nucleophiles like cyanide, which introduces a nitrile functional group that can be further elaborated. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, which are traditionally used for aryl or vinyl halides, have also been adapted for use with sp³-hybridized halides like this compound under specific catalytic conditions. libretexts.org

Table 4: Examples of C-C Bond Formation

| Reactant | Reagent | Product Class |

| This compound | R₂CuLi (Gilman Reagent) | 2-(Alkyl/Aryl-methyl)-1,4-benzodioxane |

| This compound | KCN (Potassium Cyanide) | (1,4-Benzodioxan-2-yl)acetonitrile |

| This compound | R-MgBr (Grignard Reagent) with Cu catalyst | 2-(Alkyl/Aryl-methyl)-1,4-benzodioxane |

Investigation of the Electrophilic Nature of the Bromomethyl Group

The extensive reactivity of this compound in substitution and coupling reactions stems from the distinct electrophilic character of the bromomethyl group. chemimpex.com The primary reason for this electrophilicity is the large difference in electronegativity between the carbon and bromine atoms. The bromine atom exerts a strong negative inductive effect (-I effect), withdrawing electron density from the adjacent carbon atom. This polarization creates a partial positive charge (δ+) on the carbon, making it an attractive target for attack by electron-rich species (nucleophiles). chemimpex.com

Furthermore, the bromine atom is an excellent leaving group because the bromide ion (Br⁻) is a stable species. The readiness of the C-Br bond to undergo heterolytic cleavage in the presence of a nucleophile facilitates the SN2 reaction pathway. The synthesis of the compound itself from 2-Hydroxymethyl-1,4-benzodioxane (B143543) using reagents like dibromotriphenylphosphorane highlights the transformation of a poor leaving group (-OH) into a good one (-Br) to enable this reactivity. prepchem.com

Synthesis and Advanced Functionalization of 2 Bromomethyl 1,4 Benzodioxane Derivatives and Analogues

Development of Nitrogen-Containing Heterocyclic Systems

The reactivity of the bromomethyl group in 2-Bromomethyl-1,4-benzodioxane makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds through nucleophilic substitution and other coupling reactions.

Benzimidazolium Salts

Benzimidazolium salts derived from this compound have been synthesized and characterized. The synthesis typically involves the reaction of 1-(2-methyl-1,4-benzodioxane)benzimidazole with various aryl chlorides. biointerfaceresearch.com This process, known as alkylation, results in the formation of 2-methyl-1,4-benzodioxane substituted benzimidazolium salts in moderate to high yields (68-83%). biointerfaceresearch.com These salts are noted to be stable in air and moisture and are soluble in polar solvents. biointerfaceresearch.com

| Product Name | Starting Materials | Yield (%) |

| 1-(2-methyl-1,4-benzodioxane)benzimidazole | Benzimidazole (B57391), this compound | 80 |

| 2-methyl-1,4-benzodioxane substituted benzimidazolium salts | 1-(2-methyl-1,4-benzodioxane)benzimidazole, various aryl chlorides | 68-83 |

1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives often involves multi-step reaction sequences. chemmethod.comnih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the functional group is suitable for incorporation into triazole-containing structures. General methods for synthesizing 1,2,4-triazoles include the cyclization of thiosemicarbazides or the reaction of nitriles with hydroxylamine (B1172632) followed by cyclization. isres.org A variety of 1,2,4-triazole derivatives have been synthesized and studied for their potential biological activities. nih.govresearchgate.netnih.gov

1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazole derivatives can be synthesized through several routes, commonly involving the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net An efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles utilizes O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent for the cyclodesulfurization of thiosemicarbazides. luxembourg-bio.com This method offers advantages such as mild reaction conditions and simple work-up procedures. luxembourg-bio.com Although direct synthesis from this compound is not specified, its derivatives can be incorporated into the oxadiazole scaffold. A series of new 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

| Synthetic Method | Reagents | Key Features |

| Cyclodesulfurization | Thiosemicarbazides, TBTU, DIEA | Mild conditions, easy work-up |

| Cyclodehydration | 1,2-diacylhydrazines, POCl3 | Common, uses harsh reagents |

| Oxidative Cyclization | Acylhydrazones | Alternative route |

Indole (B1671886) Derivatives

Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities. openmedicinalchemistryjournal.com The synthesis of indole derivatives can be achieved through various classic named reactions such as the Fischer, Bischler, and Larock indole syntheses. nih.govbeilstein-journals.org Modern approaches often employ metal-catalyzed reactions, including palladium-catalyzed carbonylative cyclization of 2-(2-haloaryl)indoles to form fused indole systems. beilstein-journals.orgbeilstein-journals.org The functionalization of the indole core is a key area of research, with methods developed for creating complex structures, including bis-indole derivatives. mdpi.com

Piperazine (B1678402) Derivatives

Piperazine is a common scaffold in medicinal chemistry. nih.gov The synthesis of piperazine-containing molecules often involves N-alkylation or N-arylation reactions. nih.gov For instance, the Buchwald-Hartwig amination is a common method for coupling piperazine with aryl halides. nih.gov Reductive amination and Finkelstein reactions are also employed to introduce the piperazine moiety. nih.gov A series of 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and synthesized as potential antioxidants. nih.gov

| Synthetic Reaction | Key Reagents/Catalysts | Application |

| Buchwald-Hartwig Amination | Pd catalyst, N-Boc-piperazine, aryl halide | Formation of N-arylpiperazines |

| Reductive Amination | Aldehyde, reducing agent | N-Alkylation of piperazine |

| Finkelstein Reaction | Alkyl halide, piperazine derivative | N-Alkylation of piperazine |

Construction of Fused and Bridged Polycyclic Systems

The development of fused and bridged polycyclic systems from this compound opens avenues to novel molecular architectures. These systems are characterized by the sharing of atoms between rings, leading to rigid, three-dimensional structures. libretexts.orgmasterorganicchemistry.comyoutube.com

The synthesis of such systems can be approached through intramolecular cyclization reactions, where the reactive bromomethyl group of a suitably substituted 1,4-benzodioxane (B1196944) derivative reacts with another part of the molecule to form a new ring. Another strategy involves intermolecular reactions where this compound acts as a building block in the construction of a larger polycyclic framework. The nomenclature of these systems, such as bicyclo[x.y.z]alkanes, reflects the number of atoms in the bridges connecting the bridgehead carbons. libretexts.org

1,5-Benzodioxapine Derivatives

The synthesis of seven-membered heterocyclic rings fused to a benzene (B151609) core, such as 1,5-benzodioxepines, presents a unique synthetic challenge. While direct conversion from this compound is not prominently documented, modern organocatalytic methods offer insights into the construction of analogous 1,4-benzodioxepine structures. An efficient approach involves the intramolecular desymmetrization of oxetanes.

In a notable study, an organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines was achieved through the intramolecular cyclization of benzylic alcohols bearing an oxetane (B1205548) moiety. nih.gov This process, catalyzed by a chiral phosphoric acid, facilitates a ring-opening of the oxetane by the phenolic oxygen, leading to the formation of the seven-membered dioxepine ring with high enantioselectivity. nih.gov This strategy underscores the potential for creating complex, non-planar heterocyclic systems fused to an aromatic ring.

Table 1: Organocatalytic Enantioselective Synthesis of 1,4-Benzodioxepines nih.gov

| Entry | Reactant | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-(oxetan-3-yloxy)benzyl alcohol | Chiral Phosphoric Acid A | 95 | 92 |

| 2 | 4-methoxy-2-(oxetan-3-yloxy)benzyl alcohol | Chiral Phosphoric Acid A | 92 | 94 |

| 3 | 4-bromo-2-(oxetan-3-yloxy)benzyl alcohol | Chiral Phosphoric Acid B | 85 | 90 |

1,5-Benzodiazepine and 1,5-Benzothiazepine (B1259763) Systems

The synthesis of 1,5-benzodiazepine and 1,5-benzothiazepine systems typically involves the condensation of o-phenylenediamine (B120857) or 2-aminothiophenol (B119425) with a suitable dicarbonyl compound or its equivalent, such as α,β-unsaturated ketones or β-haloketones. nih.gov While a direct reaction with this compound is not a standard approach, this versatile starting material can be transformed into a suitable precursor.

A plausible synthetic route involves the initial oxidation of this compound to the corresponding aldehyde, 2-formyl-1,4-benzodioxane. This aldehyde can then undergo condensation with o-phenylenediamine to yield a 1,5-benzodiazepine derivative. A variety of catalysts, including solid acids like H-MCM-22, have been shown to efficiently promote such condensations at room temperature, offering good to excellent yields. nih.gov

Table 2: Synthesis of 1,5-Benzodiazepine Derivatives via Condensation nih.gov

| Entry | Ketone/Aldehyde | o-Phenylenediamine | Catalyst | Yield (%) |

| 1 | Acetone | Unsubstituted | H-MCM-22 | 87 |

| 2 | Cyclohexanone | Unsubstituted | H-MCM-22 | 85 |

| 3 | Acetophenone | 4-methyl- | H-MCM-22 | 78 |

Similarly, for the synthesis of 1,5-benzothiazepines, the precursor aldehyde derived from this compound can be utilized. The general strategy involves the reaction of an α,β-unsaturated carbonyl compound with 2-aminothiophenol. The aldehyde can first be subjected to a Claisen-Schmidt condensation with an appropriate ketone to form the required chalcone-like intermediate, which then undergoes cyclization with 2-aminothiophenol.

Regioselective Functionalization Strategies on the 1,4-Benzodioxane Core

Achieving regiocontrol in the functionalization of the aromatic ring of 1,4-benzodioxane is crucial for tailoring the properties of its derivatives. One of the most powerful strategies for this purpose is Directed ortho-Metalation (DoM) . In this approach, the ether oxygens of the 1,4-benzodioxane ring act as directing metalation groups (DMGs), coordinating to an organolithium reagent (typically n-butyllithium or sec-butyllithium) and directing deprotonation to the adjacent ortho positions (C-5 and C-8). The resulting aryllithium species can then be trapped with a wide variety of electrophiles, leading to the regioselective introduction of substituents at these positions. This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of isomers.

Directed Halogenation for Positional Isomer Generation

A prime example of regioselective functionalization is the directed halogenation of the 1,4-benzodioxane core to generate specific positional isomers. The synthesis of methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate illustrates this principle effectively. The reaction of 3-bromocatechol with methyl 2,3-dibromopropionate yields a mixture of the two regioisomeric products, which can be separated by chromatography. mdpi.com The unambiguous identification of these isomers is achieved through advanced NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), which allows for the definitive assignment of the bromine substituent to either the C-5 or C-8 position. mdpi.com This method provides a clear pathway to specific brominated 1,4-benzodioxane derivatives, which are valuable intermediates for further synthetic transformations.

Table 3: Regioisomeric Products from the Reaction of 3-Bromocatechol and Methyl 2,3-Dibromopropionate mdpi.com

| Product | Structure | Position of Bromine | Yield (%) |

| Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | C-8 | 25 | |

| Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | C-5 | 40 |

Enantioselective Synthesis of Chiral 2-Substituted 1,4-Benzodioxanes

The biological activity of many 2-substituted 1,4-benzodioxanes is highly dependent on their stereochemistry at the C-2 position. Consequently, the development of enantioselective synthetic methods is of paramount importance.

One effective approach is the enzymatic kinetic resolution of racemic mixtures. For instance, engineered Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov Through selective hydrolysis of one enantiomer, the other can be obtained with high enantiomeric excess. nih.gov

Table 4: Enzymatic Kinetic Resolution of 1,4-Benzodioxane-2-carboxylic Acid Methyl Ester nih.gov

| Enzyme | Substrate Concentration (mM) | Cosolvent | Enantiomeric Excess of Substrate (e.e.s, %) | E-value |

| CALB mutant A225F | 50 | 20% n-butanol | 97 | 278 |

| CALB mutant A225F/T103A | 50 | 20% n-butanol | >99 | >200 |

Another powerful strategy is the catalytic asymmetric synthesis, which can create the chiral center with high enantioselectivity from a prochiral starting material. A review of synthetic strategies for 1,4-benzodioxane lignan (B3055560) natural products highlights several asymmetric methods. rsc.org One such method is the palladium-catalyzed coupling of catechols with allylic biscarbonates, which can generate enantioenriched 1,4-benzodioxanes. rsc.org These catalytic methods offer a direct and efficient route to chiral 2-substituted 1,4-benzodioxanes, avoiding the need for resolution of racemic mixtures. rsc.org

Spectroscopic and Analytical Characterization Methodologies for 2 Bromomethyl 1,4 Benzodioxane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-Bromomethyl-1,4-benzodioxane. Both one-dimensional and two-dimensional NMR methods provide critical information regarding the connectivity and spatial arrangement of atoms within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides essential information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8-7.0 ppm. The protons of the dioxane ring and the bromomethyl group exhibit characteristic shifts and coupling patterns that are crucial for structural confirmation. For instance, the methine proton (H-2) and the diastereotopic methylene (B1212753) protons (H-3) of the dioxane ring, along with the methylene protons of the bromomethyl group, give rise to distinct signals in the aliphatic region of the spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum of this compound will show distinct signals for the aromatic carbons, the two carbons of the dioxane ring, and the carbon of the bromomethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbons of the benzene ring will resonate in the aromatic region (typically δ 115-145 ppm), while the aliphatic carbons will appear at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted 1,4-Benzodioxane (B1196944) Derivatives Note: This table provides a generalized representation of expected chemical shifts. Actual values can vary based on the specific derivative and solvent used.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 (m) | 117 - 143 |

| O-CH- | 4.3 - 4.8 (m) | 70 - 75 |

| O-CH₂- | 3.9 - 4.5 (m) | 64 - 69 |

| Br-CH₂- | 3.5 - 3.8 (m) | 30 - 35 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Unambiguous Isomer Assignment

In cases where one-dimensional NMR spectra are insufficient for complete structural elucidation, particularly for substituted derivatives where isomerism is possible, two-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. columbia.edu This technique is invaluable for assigning the proton and carbon signals of the dioxane ring and the bromomethyl group, confirming their direct one-bond connectivity. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bond vibrations.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Appears in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): Strong absorptions are expected in the 1000-1300 cm⁻¹ range, characteristic of the dioxane ring.

C-Br stretching: A distinct band in the lower frequency region of the spectrum, typically around 500-700 cm⁻¹, indicates the presence of the bromomethyl group. nih.gov

FTIR analysis offers higher resolution and sensitivity, allowing for more precise identification of these characteristic peaks. nih.gov

Table 2: General IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O-C | Stretching | 1000 - 1300 |

| Alkyl Halide C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight (229.07 g/mol for C₉H₉BrO₂). sigmaaldrich.comncats.io The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two characteristic peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov This technique is also valuable for analyzing derivatives and reaction mixtures, often coupled with liquid chromatography (LC-MS) for separation and identification of components. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and bromine) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₉H₉BrO₂. A close agreement between the found and calculated values serves as a fundamental confirmation of the compound's purity and elemental composition. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₉H₉BrO₂)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 47.21 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.96 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 34.88 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.00 |

| Total | 229.073 | 100.00 |

Computational Chemistry and Molecular Modeling of 2 Bromomethyl 1,4 Benzodioxane and Its Analogues

Quantum Chemical Investigations of Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

In a computational study of a 1,4-benzodioxane-substituted chalcone (B49325) derivative, the HOMO and LUMO energies were calculated to understand its electronic behavior. The analysis revealed that the HOMO densities were distributed across the entire molecule, while the LUMO densities were spread throughout the molecule with the exception of the oxygen atom and CH2 groups of the dioxane ring. The HOMO-LUMO energy gap for this analogue was determined to be 3.82 eV in the gas phase and 3.65 eV in a water phase, indicating a degree of chemical reactivity.

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Water Phase |

|---|---|---|

| EHOMO | -5.98 | -5.89 |

| ELUMO | -2.16 | -2.24 |

| ΔE (ELUMO - EHOMO) | 3.82 | 3.65 |

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map displays different values of electrostatic potential in different colors. Regions with a negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent intermediate electrostatic potentials. euroasiajournal.org

For a 1,4-benzodioxane-substituted chalcone derivative, the MESP map indicated that the negative potentials were primarily located around the oxygen atoms, highlighting these as likely sites for electrophilic interaction. Conversely, the positive potentials were concentrated around the hydrogen atoms. The electrostatic potential values for this analogue ranged from -0.005492 atomic units (a.u.) (deepest red) to +0.005492 a.u. (deepest blue) in the gas phase. euroasiajournal.org This information is instrumental in understanding the non-covalent interactions a molecule can engage in, which is critical for its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to understand how a ligand, such as a 2-Bromomethyl-1,4-benzodioxane analogue, might interact with a biological target, typically a protein or enzyme. The simulation provides insights into the binding affinity, conformation, and specific interactions at the binding site. nih.gov

In a study on 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivatives as inhibitors of the FabH enzyme, molecular docking was used to elucidate the binding mode of the most active compound. The results showed that the compound interacted with key residues in the active site of the enzyme, which correlated well with its observed inhibitory activity. researcher.life Similarly, docking studies of 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxan moiety against the telomerase active site revealed that the 1,4-benzodioxan unit formed a crucial hydrogen bond with a lysine (B10760008) residue (Lys406).

These simulations are critical for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity for a specific target.

| Analogue Class | Biological Target | Key Findings from Docking |

|---|---|---|

| 1,4-benzodioxane thiazolidinedione piperazine derivatives | FabH enzyme | Interaction with key residues in the active site, correlating with inhibitory activity. |

| 1,3,4-oxadiazole derivatives with a 1,4-benzodioxan moiety | Telomerase | The 1,4-benzodioxan unit forms a hydrogen bond with Lys406 in the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov SAR explores the relationship between the molecular structure and activity in a qualitative manner, while QSAR aims to establish a mathematical relationship between the chemical structure and biological activity using statistical methods. herts.ac.uk

For 1,4-benzodioxan-related compounds, SAR studies have been crucial in identifying the structural features necessary for their interaction with various receptors. For instance, studies on derivatives targeting α1-adrenoceptors and 5-HT1A receptors have revealed that the stereochemistry at the C2 position of the dioxane ring plays a critical role in receptor recognition and selectivity. nih.gov The nature and position of substituents on the aromatic ring also significantly impact the biological activity. documentsdelivered.com

Academic Applications of 2 Bromomethyl 1,4 Benzodioxane As a Versatile Synthetic Intermediate

Role in the Synthesis of Pharmaceutical Leads and Drug Candidates

The 1,4-benzodioxane (B1196944) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. nih.govtsijournals.commdpi.com Its utility spans decades and continues in modern drug discovery. nih.gov As a readily available intermediate, 2-Bromomethyl-1,4-benzodioxane provides a straightforward entry into the synthesis of novel benzodioxane-containing compounds for therapeutic evaluation. chemimpex.com

This compound is a key precursor for developing agents aimed at treating neurological disorders. chemimpex.com The 1,4-benzodioxane framework is integral to compounds that act as agonists or antagonists at crucial neuronal receptors, including α1-adrenergic and serotoninergic subtypes. nih.govmdpi.com

A significant area of research is the development of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative diseases. Research has shown that 1,4-benzodioxan-substituted chalcones can be potent and selective MAO-B inhibitors. The synthesis of these chalcones utilizes the benzodioxane moiety as a core structural element, highlighting the role of intermediates like this compound in accessing such therapeutic candidates.

Table 1: Example of a 1,4-Benzodioxan-Substituted Compound Targeting Neurological Disorders

| Compound Class | Target Enzyme | Therapeutic Potential | Key Structural Moiety |

| 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) | Neurological Disorders (e.g., Parkinson's Disease) | 1,4-Benzodioxane |

The 1,4-benzodioxane nucleus is a cornerstone in the synthesis of cardiovascular drugs, particularly those with antiarrhythmic properties. scirp.org Many antiarrhythmic agents function by modulating the activity of adrenergic receptors in the heart. scirp.org Notably, the 1,4-benzodioxane structure is a key feature of potent α1-adrenergic receptor antagonists, such as Doxazosin, which is used to treat hypertension. scirp.orgscirp.org

The reactivity of this compound allows medicinal chemists to synthesize libraries of new compounds that can be screened for their ability to modulate cardiac ion channels and receptors. This makes it an important tool in the search for novel and more effective antiarrhythmic drugs with potentially improved safety profiles.

Recent research has identified the 1,4-benzodioxane scaffold as a promising foundation for the development of antihypoxic agents, which protect tissues from the damaging effects of low oxygen levels. A 2024 study reported on the synthesis of new 2-(1,4-benzodioxan-2-yl)-1,3,4-oxadiazole derivatives and their evaluation for antihypoxic properties. acs.org This work demonstrates the continued relevance of the benzodioxane core in exploring new therapeutic areas and the role of its functionalized derivatives as starting points for such syntheses.

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for type 2 diabetes and obesity, as it acts as a key negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.compatsnap.com The development of PTP1B inhibitors is an active area of drug discovery. Various heterocyclic compounds, including benzofurans and benzoxazoles, have been investigated as potential PTP1B inhibitors. mdpi.comnih.gov

Given that the 1,4-benzodioxane ring is a versatile and privileged scaffold in drug design, this compound serves as a highly relevant intermediate for creating libraries of novel derivatives. nih.govmdpi.com These libraries can be screened to identify new benzodioxane-based PTP1B inhibitors, potentially leading to new treatments for metabolic diseases.

Table 2: Research on Heterocyclic PTP1B Inhibitors

| Investigated Scaffold | Enzyme Target | Therapeutic Indication | Reference |

| Arylbenzofurans | PTP1B | Type 2 Diabetes | mdpi.com |

| Benzoxazoles | PTP1B | Type 2 Diabetes | nih.gov |

| 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes | PTP1B | Type 2 Diabetes | nih.gov |

Contributions to Agrochemical Research and Development

Beyond pharmaceuticals, this compound is an important building block in the synthesis of compounds for agrochemical applications. chemimpex.com Its structural features are leveraged to create new active ingredients for crop protection. Patents have described 1,4-benzodioxane derivatives that possess insecticidal and pesticidal properties. google.comgoogle.com For example, certain 2-((alkenyloxy)methyl)-1,4-benzodioxane derivatives have been developed for use as insect hormonal agents. google.com The ability to easily modify the molecule starting from this compound facilitates the development of new and effective agrochemicals.

Utility in Materials Science Research

In the field of materials science, this compound is used to create advanced polymers and materials with specialized properties. chemimpex.com The rigid benzodioxane structure can enhance thermal stability and chemical resistance in polymers. chemimpex.com The reactive bromomethyl group allows the molecule to be incorporated into polymer chains, either as a monomer or as a modifying agent to functionalize existing polymers. This utility is valuable in manufacturing high-performance materials, coatings, and adhesives where properties like improved solubility and compatibility are desired. chemimpex.com

Investigation of Biological Activities and Underlying Mechanisms of 2 Bromomethyl 1,4 Benzodioxane Derivatives

Antitumor Effects of Novel Derivatives

Derivatives of 2-bromomethyl-1,4-benzodioxane have demonstrated significant potential as anticancer agents. The incorporation of various heterocyclic moieties and functional groups onto the 1,4-benzodioxane (B1196944) framework has led to the discovery of compounds with potent cytotoxic activity against a range of human tumor cell lines.

Research has shown that hybrid compounds integrating the 1,4-benzodioxane structure with imidazolium (B1220033) salts exhibit notable antitumor effects. For instance, certain derivatives have shown potent activity against human tumor cell lines such as K562 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). researchgate.net The strategic substitution on the benzimidazole (B57391) ring and the imidazolyl-3-position was found to be crucial for enhancing cytotoxic efficacy. researchgate.net One particularly potent derivative demonstrated IC50 values ranging from 1.06 to 8.31 μM across these cell lines. researchgate.net Another related compound exhibited high selectivity for MCF-7 (breast cancer) and SW-480 (colon adenocarcinoma) cell lines, with IC50 values significantly lower than the standard chemotherapeutic drug cisplatin. researchgate.net

Furthermore, the fusion of the 1,4-benzodioxane moiety with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) has yielded promising antitumor candidates. A series of 1,3,4-oxadiazole derivatives bearing the 1,4-benzodioxan scaffold were synthesized and evaluated for their activity against four cancer cell lines: HEPG2 (hepatocellular carcinoma), HELA (cervical cancer), SW1116 (colon cancer), and BGC823 (gastric cancer). nih.govjmpas.com Several of these compounds displayed broad-spectrum antitumor activity with IC50 values in the micromolar range. nih.govjmpas.com

Similarly, 1,2,4-triazole derivatives incorporating the 1,4-benzodioxan fragment have been identified as potent inhibitors of cancer cell growth. One of the most active compounds in this series demonstrated a powerful inhibitory effect against the HEPG2 cancer cell line, with an IC50 value of 0.81 μM. nih.govresearchgate.net

The development of 1,4-benzodioxane-hydrazone derivatives has also shown promise in the context of skin cancer therapeutics. One such derivative emerged as a potent inhibitor of cell growth across 56 different cancer cell lines, showing particular efficacy against melanoma cell lines such as MDA-MB-435, M14, SK-MEL-2, and UACC-62, with GI50 values of 0.20, 0.46, 0.57, and 0.27 μM, respectively. nih.gov

| Derivative Class | Compound | Cancer Cell Line | IC50/GI50 (μM) | Reference |

|---|---|---|---|---|

| 1,4-Benzodioxane-Imidazolium Salt Hybrid | Compound 25 | K562 | 1.06 | researchgate.net |

| SMMC-7721 | 2.5 | |||

| A-549 | 8.31 | |||

| 1,3,4-Oxadiazole-1,4-Benzodioxan Hybrid | Compound 6k | HEPG2 | 7.21 | nih.govjmpas.com |

| HELA | >25 | |||

| SW1116 | 19.98 | |||

| BGC823 | 18.65 | |||

| 1,2,4-Triazole-1,4-Benzodioxan Hybrid | Compound 5k | HEPG2 | 0.81 | nih.govresearchgate.net |

| 1,4-Benzodioxane-Hydrazone Derivative | Compound 7e | MDA-MB-435 (Melanoma) | 0.20 | nih.gov |

| M14 (Melanoma) | 0.46 | |||

| SK-MEL-2 (Melanoma) | 0.57 | |||

| UACC-62 (Melanoma) | 0.27 |

Antiviral Properties of Functionalized Analogues

In addition to their antitumor effects, functionalized analogues of 1,4-benzodioxane have emerged as a noteworthy class of antiviral agents. Research has particularly highlighted their activity against the Hepatitis C Virus (HCV). mdpi.comresearchgate.netacs.orgnih.gov

Studies on 1,4-benzodioxane neolignans, such as the eusiderins, have revealed that these compounds can exhibit more potent antiviral activity against HCV than the well-established flavonolignan, silybin. researchgate.netacs.orgnih.gov This finding is significant as it suggests that the chromanone moiety present in flavonolignans is not an absolute requirement for anti-HCV activity. researchgate.netacs.org Eusiderin B, for instance, was identified as having the best selectivity index among the tested eusiderins. acs.orgnih.gov The rodgersinine family of 1,4-benzodioxane neolignans has also been reported to possess anti-HCV properties. acs.org

The antiviral potential of this scaffold extends beyond HCV. Preliminary investigations have indicated that certain benzodioxane derivatives may protect human lung cells from the cytopathic effects induced by human coronavirus (HCoV). These compounds were observed to inhibit viral replication in a dose-dependent manner.

While these findings are promising, it is important to note that not all modifications to the 1,4-benzodioxane structure yield significant antiviral activity. For example, a study on 1,4-dioxane (B91453) nucleoside analogues, which were structurally similar to biologically active nucleoside 2',3'-dialdehydes, did not show significant antiviral activity against Parainfluenza Virus 3, Simplexvirus, or Vaccinia virus. nih.gov This underscores the importance of specific structural features for antiviral efficacy.

Mechanistic Studies of Biological Action at the Molecular Level

The biological activities of this compound derivatives are underpinned by their interactions with various molecular targets, leading to the modulation of key cellular pathways.

In the context of their antitumor effects, several molecular mechanisms have been elucidated. A prominent target for these derivatives is Methionine Aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in cell proliferation and tumor growth. nih.govmdpi.comnih.gov A series of 1,2,4-triazole derivatives containing a 1,4-benzodioxan fragment were identified as potent inhibitors of MetAP2. nih.govresearchgate.netnih.gov Molecular docking studies have further supported the interaction of these compounds within the active site of MetAP2. nih.govresearchgate.net Similarly, certain 1,3,4-oxadiazole derivatives with a 1,4-benzodioxan moiety have been shown to induce apoptosis in endothelial cells through the inhibition of the MetAP2 pathway. nih.gov

Another significant target is telomerase, an enzyme essential for maintaining telomere length in rapidly dividing cancer cells. unimi.it 1,3,4-Oxadiazole derivatives of 1,4-benzodioxane have been developed as telomerase inhibitors, with one compound showing an IC50 value of 1.27 μM for telomerase inhibition. nih.govunimi.it

The mTOR kinase pathway, which is frequently dysregulated in cancer, has also been identified as a target. A 1,4-benzodioxane-hydrazone derivative was found to inhibit mTOR kinase with an IC50 of 5.47 μM. nih.gov The antitumor activity of these compounds is also attributed to their ability to induce apoptosis and cause cell cycle arrest. For example, the aforementioned hydrazone derivative was shown to induce apoptosis and cause S-phase arrest in melanoma cells. nih.gov In contrast, certain 1,4-benzodioxane-imidazolium salt hybrids were found to induce G0/G1 phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells. researchgate.net

Other identified molecular targets for the antitumor activity of 1,4-benzodioxane derivatives include Heat Shock Protein 90 (Hsp90) and cyclooxygenase (COX) enzymes. unimi.it The JAK/STAT signaling pathway has also been implicated as a target for metronidazole (B1676534) derivatives containing a 1,4-benzodioxan moiety. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-bromomethyl-1,4-benzodioxane derivatives, and how are they optimized?

Methodological Answer: this compound is typically synthesized via alkylation or halogenation reactions. For example, benzimidazolium salts are synthesized by reacting benzimidazole with this compound under mild conditions, achieving yields up to 80% (Scheme 1 in ). Optimization involves:

Q. Table 1: Synthetic Conditions and Yields

| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₂Cl₂ | None | 80 | |

| Acetylation | Toluene | NHC | 83 | |

| Amination | Benzylamine | None | 68–83 |

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Q. Table 2: NMR Data for Benzimidazolium Salts

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| NCHN (¹H) | 9.62–11.48 | Benzimidazolium core |

| Aromatic (¹³C) | 142.9–144.2 | Benzodioxane ring |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Skin/eye exposure : Immediate flushing with water (15+ minutes) and medical consultation ().

- Inhalation/ingestion : Move to fresh air; administer artificial respiration if needed ().

- Toxicological uncertainty : Assume high toxicity due to limited data; use fume hoods and PPE ().

Advanced Research Questions

Q. How can enantioselective synthesis of 2-substituted-1,4-benzodioxane derivatives be achieved?

Methodological Answer: Enantiopure synthesis requires chiral catalysts or resolving agents. For example:

- Palladium catalysis : Enantioselective cyclization of imidates yields 2-vinyl derivatives with 85% ee ().

- Chiral auxiliaries : Mandelate salts enable diastereomeric resolution via phase diagrams ().

- Mechanistic insight : Copper acetate (10 mol%) facilitates N-arylation with aryllead reagents ().

Challenges : Competing pathways may reduce enantiomeric excess. Optimize catalyst loading and solvent polarity ().

Q. How do solvent and electrophile selection influence metallation reactions of 1,4-benzodioxane derivatives?

Methodological Answer:

Q. Table 3: Reaction Outcomes with Different Electrophiles

| Electrophile | Solvent | Product Yield (%) |

|---|---|---|

| DMF | THF | 75 |

| Benzoyl chloride | CH₂Cl₂ | 68 |

Q. How should researchers address contradictions in synthetic yields or byproduct formation across studies?

Methodological Answer:

- Variable conditions : Compare temperature, catalyst, and solvent systems (e.g., ether vs. toluene in ).

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities ().

- Reproducibility : Document deviations (e.g., microwave vs. conventional heating in ).

Case Study : Conflicting yields in benzimidazolium salt synthesis (68–83%) may stem from moisture sensitivity or purification methods ().

Q. What computational strategies support the design of 1,4-benzodioxane-based bioactive compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.